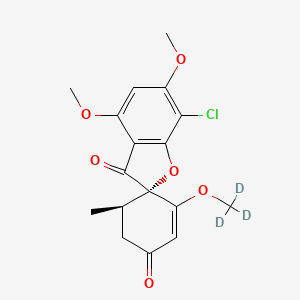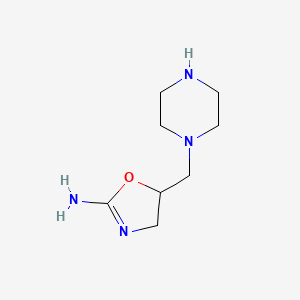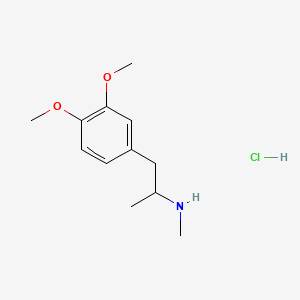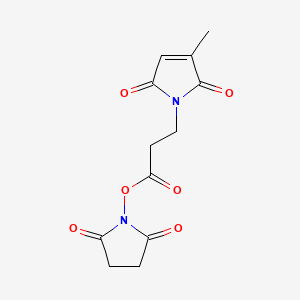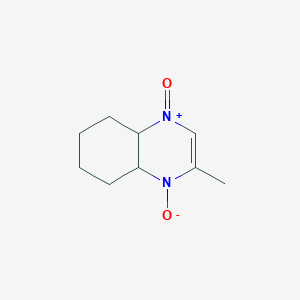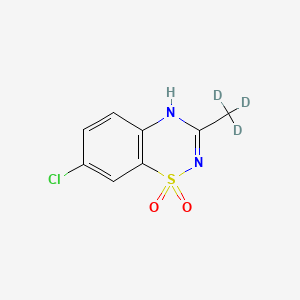
重氮氧化物-d3
描述
Diazoxide-d3: is a deuterated form of diazoxide, a non-diuretic benzothiadiazine derivative. Diazoxide is primarily used for its ability to activate ATP-sensitive potassium channels, making it a valuable compound in the management of hyperinsulinemic hypoglycemia and hypertensive emergencies . The deuterated form, Diazoxide-d3, is often used in research to study the pharmacokinetics and metabolic pathways of diazoxide due to its stable isotope labeling.
科学研究应用
Chemistry: Diazoxide-d3 is used in chemical research to study reaction mechanisms and pathways involving diazoxide. Its stable isotope labeling allows for precise tracking of the compound in complex reactions.
Biology: In biological research, Diazoxide-d3 is used to investigate the metabolic pathways and pharmacokinetics of diazoxide. It helps in understanding how the compound is processed in biological systems and its interaction with various biomolecules.
Medicine: Diazoxide-d3 is valuable in medical research for studying the effects of diazoxide on insulin secretion and blood pressure regulation. It is used in preclinical studies to evaluate the efficacy and safety of diazoxide-based therapies.
Industry: In the pharmaceutical industry, Diazoxide-d3 is used in the development of new formulations and drug delivery systems. Its stable isotope labeling aids in the accurate quantification and analysis of diazoxide in complex matrices .
作用机制
Target of Action
Diazoxide-d3 primarily targets the ATP-sensitive potassium channels (KATP) on the membrane of pancreatic beta cells . These channels play a crucial role in regulating insulin secretion in response to changes in blood glucose levels .
Mode of Action
Diazoxide-d3 acts as a non-diuretic benzothiadiazine derivative that activates ATP-sensitive potassium channels . By binding to the sulfonylurea receptor (SUR) subunit of the KATP channel, diazoxide promotes a potassium efflux from beta cells . This results in the hyperpolarization of the cell membrane, leading to a decrease in calcium influx and subsequently reduced release of insulin .
Biochemical Pathways
The activation of KATP channels by diazoxide-d3 affects several biochemical pathways. It leads to the hyperpolarization of the beta cell membrane , which inhibits the release of insulin . This action directly impacts the glucose metabolism pathway by increasing glucose release by the liver . Additionally, diazoxide-d3 has been shown to activate antioxidative pathways, providing neuroprotective effects .
Pharmacokinetics
Diazoxide-d3 is generally taken orally . It is metabolized in the liver through oxidation and sulfate conjugation . The elimination half-life of diazoxide is between 21-45 hours, and it is excreted through the kidneys . The protein binding of diazoxide is approximately 90% .
Result of Action
The primary result of diazoxide-d3’s action is the inhibition of insulin release from the pancreas, leading to an increase in blood glucose levels . This makes it effective in treating conditions like hyperinsulinemic hypoglycemia . Additionally, diazoxide-d3 exhibits hypotensive activity and reduces arteriolar smooth muscle and vascular resistance .
Action Environment
The action of diazoxide-d3 can be influenced by various environmental factors. For instance, the presence of ATP and Mg2+ is necessary for diazoxide to exert its effects on KATP channels . Furthermore, the drug’s effectiveness can be affected by the patient’s metabolic state and the presence of other medications . It’s also important to note that diazoxide has been associated with serious adverse effects such as pulmonary hypertension and neutropenia .
生化分析
Biochemical Properties
Diazoxide-d3, like Diazoxide, is known to activate ATP-sensitive potassium channels . This interaction plays a crucial role in its biochemical reactions. The activation of these channels leads to the hyperpolarization of the cell membrane, a decrease in calcium influx, and subsequently reduced release of insulin .
Cellular Effects
Diazoxide-d3 has significant effects on various types of cells and cellular processes. It is known to inhibit glucose-induced insulin release from isolated rat pancreatic β cells . Furthermore, it induces relaxation of isolated rat aortic rings precontracted with potassium chloride . In the context of hyperinsulinism, Diazoxide-d3 helps manage hypoglycemia by inhibiting insulin secretion .
Molecular Mechanism
The molecular mechanism of Diazoxide-d3 involves its interaction with ATP-sensitive potassium channels. It is one of the most potent openers of these channels present on the insulin-producing beta cells of the pancreas . Opening these channels leads to hyperpolarization of the cell membrane, a decrease in calcium influx, and a subsequently reduced release of insulin .
Temporal Effects in Laboratory Settings
In laboratory settings, Diazoxide-d3 has been shown to have long-term effects on cellular function. For instance, it has been reported to limit infarct size after middle cerebral artery or unilateral carotid artery occlusion in rodents . It also preserves cerebrovascular function in newborn piglets .
Dosage Effects in Animal Models
The effects of Diazoxide-d3 vary with different dosages in animal models. For instance, it has been reported to reduce mean arterial pressure and cerebral blood flow in spontaneously hypertensive rats when administered intravenously as a 5 mg/kg bolus dose .
Metabolic Pathways
Diazoxide-d3, like Diazoxide, is involved in metabolic pathways that regulate insulin release. By activating ATP-sensitive potassium channels, it influences the metabolic flux within insulin-producing beta cells, leading to a decrease in insulin secretion .
Transport and Distribution
Diazoxide-d3 is transported and distributed within cells and tissues in a manner similar to Diazoxide. It is known to be transported to the insulin-producing beta cells of the pancreas where it exerts its effects .
Subcellular Localization
The subcellular localization of Diazoxide-d3 is likely to be similar to that of Diazoxide, given their similar structures and functions. Diazoxide is known to localize at the mitochondria where it interacts with ATP-sensitive potassium channels . Therefore, it can be inferred that Diazoxide-d3 may also localize at the mitochondria within cells.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Diazoxide-d3 involves the incorporation of deuterium atoms into the diazoxide molecule. One common method is the deuterium exchange reaction, where diazoxide is treated with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium. This process typically involves the use of deuterated solvents and catalysts to facilitate the exchange.
Industrial Production Methods: Industrial production of Diazoxide-d3 follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and consistent deuterium incorporation. The reaction conditions are optimized to maximize yield and purity, often involving multiple purification steps to isolate the final product .
化学反应分析
Types of Reactions: Diazoxide-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Diazoxide-d3 can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert Diazoxide-d3 to its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: Diazoxide-d3 can participate in substitution reactions, where functional groups on the benzothiadiazine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Diazoxide-d3 can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives .
相似化合物的比较
Chlorothiazide: A thiazide diuretic with similar chemical structure but different pharmacological effects.
Hydrochlorothiazide: Another thiazide diuretic used primarily for its diuretic properties.
Minoxidil: A potassium channel opener used for its vasodilatory effects.
Uniqueness: Diazoxide-d3 is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. Unlike thiazide diuretics, diazoxide does not inhibit carbonic anhydrase and lacks diuretic activity. Its primary use is in managing hyperinsulinemic hypoglycemia and hypertensive emergencies, making it distinct from other potassium channel openers like minoxidil .
属性
IUPAC Name |
7-chloro-3-(trideuteriomethyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLBFKVLRPITMI-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B585822.png)
![2S-[(1-Carboxyethyl)amino]-benzenebutanoic Acid Methyl Benzyl Ester Maleate](/img/structure/B585823.png)
![(2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B585828.png)



